molecular formula C8H9N3O B3038091 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 73778-92-4

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B3038091
CAS RN: 73778-92-4
M. Wt: 163.18
InChI Key: XVUHURUPLDWHPL-UHFFFAOYSA-N
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Description

“6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one” is a type of heterocyclic compound . These types of compounds are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles, like “6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, has seen recent advances . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The benzimidazole ring system is planar and makes a dihedral angle with the phenyl ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one” include a melting point of 163-165°C and a boiling point of 222°C/3.5mmHg .

Scientific Research Applications

Antimicrobial and Antifungal Activities

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been explored for its antimicrobial properties. Compounds derived from it have shown effectiveness against various bacterial and fungal strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Makwana, 2011), (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Antitumor Evaluation

Studies have also been conducted on the antitumor potential of novel compounds containing the benzimidazole nucleus. Some of these compounds showed significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer (Tomorowicz et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These studies indicate potential industrial applications in corrosion prevention (Yadav, Sarkar, & Purkait, 2015).

Energetic Material Synthesis

Research on the synthesis of benzimidazole compounds for use as energetic materials has been conducted, highlighting their potential in the field of explosives and propellants (Ma, Liu, & Yao, 2014).

Pharmaceutical Research

The synthesis of various benzimidazole compounds has been explored for pharmaceutical applications, particularly as potential antiviral agents and inhibitors for specific enzymes relevant to disease treatment (Eldebss, Farag, Abdulla, & Arafa, 2015), (Berry et al., 2012).

Material Science

Benzimidazole compounds have shown potential as non-linear optical (NLO) materials due to their significant molecular hyperpolarizabilities, indicating their usefulness in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Future Directions

The future directions in the research of imidazole compounds like “6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one” could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields .

properties

IUPAC Name

5-amino-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHURUPLDWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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